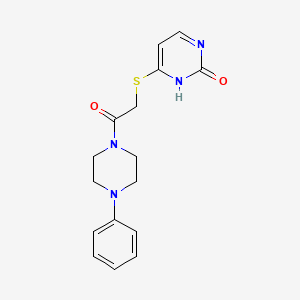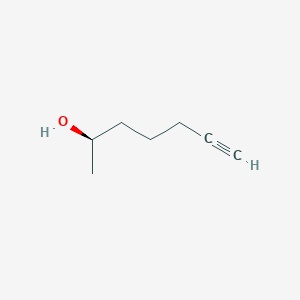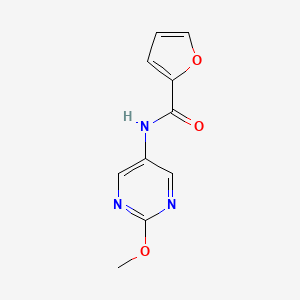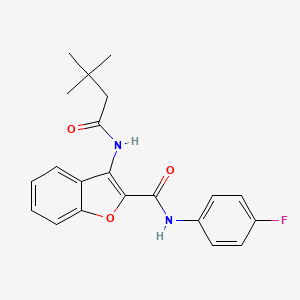![molecular formula C15H14N2O3 B2397230 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone CAS No. 2034611-77-1](/img/structure/B2397230.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” has a CAS Number of 2169602-18-8 . It has a molecular weight of 129.16 . It is stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” is 1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 . This can be used to generate the molecular structure of the compound.
Physical And Chemical Properties Analysis
“{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” is an oil . It is stored at 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Backbone-Constrained γ-Amino Acid Analogues Synthesis : A versatile synthetic approach was developed for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, showcasing the platform's potential for generating functional diversity. This methodology led to the synthesis of analogues of FDA-approved drugs, illustrating its relevance in medicinal chemistry (Garsi et al., 2022).
Antibacterial Activity : Novel quinolone derivatives, including structures analogous to the query compound, were synthesized and exhibited potent antibacterial activity against various respiratory pathogens. This highlights the compound's potential application in developing new antibacterial agents (Odagiri et al., 2013).
Synthetic Methodologies
Bicyclic β-Lactams Synthesis : Research on the synthesis of bicyclic tetrahydrofuran-fused β-lactams provides insights into the synthetic versatility of compounds structurally related to the query. This methodology could serve as a foundation for designing new synthetic routes for related compounds (Mollet et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-6-12(11-3-1-2-4-13(11)16-14)15(19)17-7-10-5-9(17)8-20-10/h1-4,6,9-10H,5,7-8H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQDSIWTXMWYDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2397147.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione](/img/no-structure.png)




![5-[(Z)-(dimethylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2397155.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)

![2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2397163.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

